molecular formula C19H24N4O B2611931 3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide CAS No. 1235077-62-9

3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide

Cat. No.: B2611931
CAS No.: 1235077-62-9
M. Wt: 324.428
InChI Key: KTHQVZBJNCGNHX-UHFFFAOYSA-N
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Description

3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide is a complex organic compound that features a phenyl group, a pyrimidinyl group, and a piperidinyl group. This compound is of interest in various scientific research fields due to its potential biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting with the formation of the piperidinyl core. One common approach is to start with piperidine and introduce the pyrimidin-2-yl group through nucleophilic substitution reactions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide can undergo various chemical reactions, including:

  • Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: : The compound can be reduced to form derivatives with different functional groups.

  • Substitution: : The piperidinyl and pyrimidinyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines and alkyl halides can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Phenolic derivatives, quinones.

  • Reduction: : Alcohols, amines.

  • Substitution: : Amides, ethers, esters.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a ligand for various receptors, potentially influencing biological pathways.

Medicine

The compound has potential applications in medicinal chemistry, where it could be used to develop new drugs. Its interactions with biological targets could lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound might be used in the production of advanced materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Imatinib: : A well-known tyrosine kinase inhibitor used in cancer treatment.

  • Piperidine Derivatives: : Various piperidine-based compounds used in drug discovery.

Uniqueness

3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-phenyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c24-18(8-7-16-5-2-1-3-6-16)22-15-17-9-13-23(14-10-17)19-20-11-4-12-21-19/h1-6,11-12,17H,7-10,13-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHQVZBJNCGNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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